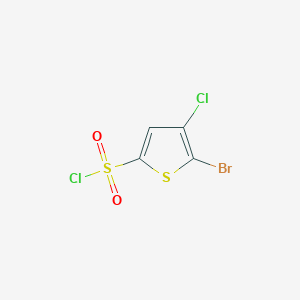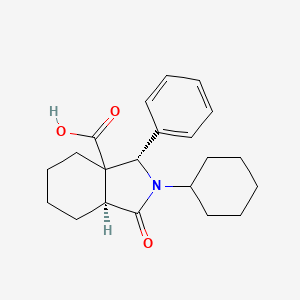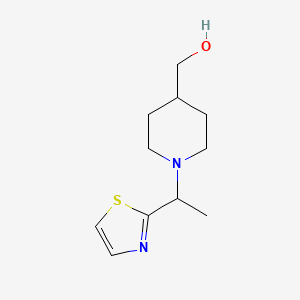
5-Brom-4-chlorthiophen-2-sulfonylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chlorothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C4H2BrClO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is used in various chemical synthesis processes.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-chlorothiophene-2-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biological molecules, such as proteins, through sulfonylation reactions.
Industry: The compound is used in the production of agrochemicals and dyes.
Wirkmechanismus
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonate esters, and other derivatives .
Mode of Action
The mode of action of 5-Bromo-4-chlorothiophene-2-sulfonyl chloride involves its reaction with nucleophilic targets. The sulfonyl chloride group is highly reactive due to the good leaving group (chloride), which can be displaced by a nucleophile . This allows the compound to form various derivatives, depending on the specific nucleophile it encounters .
Pharmacokinetics
The compound’s reactivity suggests that it could be rapidly metabolized in the body .
Result of Action
Given its reactivity, the compound could potentially induce a variety of effects, depending on the specific nucleophilic targets it encounters and the derivatives it forms .
Biochemische Analyse
Molecular Mechanism
It’s known that bromine and chlorine atoms can participate in various types of chemical reactions, including electrophilic aromatic substitution . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression caused by this compound need to be investigated further.
Temporal Effects in Laboratory Settings
It’s known that the compound is a solid at room temperature and has a boiling point of 100-102 °C/0.5 mmHg .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chlorothiophene-2-sulfonyl chloride typically involves the sulfonylation of 5-bromo-4-chlorothiophene. This process can be carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction is usually performed under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of 5-Bromo-4-chlorothiophene-2-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-chlorothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chlorothiophene-2-sulfonyl chloride: Similar in structure but lacks the bromine atom.
1-Benzothiophene-3-sulfonyl chloride: Contains a benzene ring fused to the thiophene ring.
4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride: Contains a thiazole ring instead of a thiophene ring.
Uniqueness
5-Bromo-4-chlorothiophene-2-sulfonyl chloride is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
5-bromo-4-chlorothiophene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2O2S2/c5-4-2(6)1-3(10-4)11(7,8)9/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTXTRFDSZKAKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Br)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(3-methylphenyl)methyl]-1H-pyrazole](/img/structure/B2388423.png)


![6-(4-Fluorophenyl)-2-({1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2388427.png)

![2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2388431.png)

![2-amino-1-{[(E)-pyridin-2-ylmethylidene]amino}-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2388434.png)
![N-(3-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2388436.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2388437.png)

![Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2388440.png)

![N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2388446.png)
